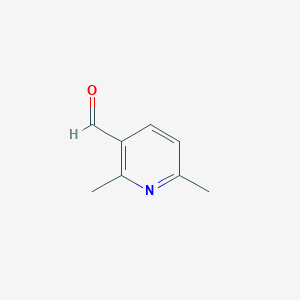

2,6-Dimethylpyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Complex Formation

2,6-Dimethylpyridine-3-carbaldehyde derivatives play a crucial role in coordination chemistry, particularly in creating complex ligands for metal complexes. Studies have shown these compounds' ability to form various protonated and/or deprotonated forms, significantly impacting their spectroscopic properties, structures, and biological or electrochemical activity. This provides a base for further investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Reactivity

Research on this compound has contributed to understanding organic synthesis processes, particularly regarding regioselectivity in bromination. The compound's structure influences its reactivity, offering insights into bromination mechanisms and outcomes in unsymmetrical dimethylpyridines, which is valuable for synthesizing specific organic compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Alternative Fuel Research

In the quest for sustainable and environmentally friendly energy sources, this compound derivatives have been explored as potential intermediates. Research into dimethyl ether (DME) as an alternative fuel highlights the importance of these derivatives in developing cleaner combustion technologies. This research underscores the potential for this compound derivatives in creating fuels with low emissions, contributing to the broader goal of reducing environmental impact from energy production (Park & Lee, 2014).

Flavor and Aroma in Foods

The chemistry of this compound derivatives extends into the food industry, particularly in understanding flavor and aroma compounds. Research into branched chain aldehydes, which are crucial for flavor in various foods, provides a foundation for manipulating these sensory attributes through chemical synthesis and modification. Such applications are critical for developing food products with enhanced flavors and aromas, catering to consumer preferences and enhancing the culinary experience (Smit, Engels, & Smit, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes . The interaction of ligands with their target biomolecules, also known as target engagement (TE), allows research teams to design and interpret quality in vivo experiments, providing a more refined assessment of target validation .

Mode of Action

The mode of action of a compound generally involves its interaction with its targets, leading to changes in the biological system .

Biochemical Pathways

Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and the compound’s interaction with its targets can influence these reactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Action Environment

The action, efficacy, and stability of 2,6-Dimethylpyridine-3-carbaldehyde can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or substances .

Properties

IUPAC Name |

2,6-dimethylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(5-10)7(2)9-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCAIKSFUUMBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382811 |

Source

|

| Record name | 2,6-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650141-20-1 |

Source

|

| Record name | 2,6-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)

![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)